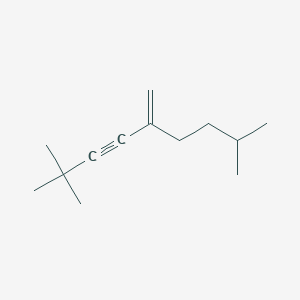
2,2,8-Trimethyl-5-methylidenenon-3-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,8-Trimethyl-5-methylidenenon-3-yne is a chemical compound with the molecular formula C12H18 It is characterized by its unique structure, which includes multiple methyl groups and a triple bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8-Trimethyl-5-methylidenenon-3-yne typically involves the use of alkyne and alkene precursors. One common method includes the reaction of 2,2,8-trimethyl-5-nonyn-3-one with a suitable reagent to introduce the methylidene group. The reaction conditions often require the presence of a strong base and a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,2,8-Trimethyl-5-methylidenenon-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alkenes or alkanes.
科学的研究の応用
2,2,8-Trimethyl-5-methylidenenon-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,2,8-Trimethyl-5-methylidenenon-3-yne exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
類似化合物との比較
Similar Compounds
- 2,2,8-Trimethyl-5-nonyn-3-one
- 2,2,8-Trimethyl-5-nonen-3-yne
- 2,2,8-Trimethyl-5-nonyn-3-ol
Uniqueness
2,2,8-Trimethyl-5-methylidenenon-3-yne is unique due to its combination of a triple bond and multiple methyl groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different set of properties that can be leveraged in various research and industrial contexts.
特性
CAS番号 |
142041-70-1 |
|---|---|
分子式 |
C13H22 |
分子量 |
178.31 g/mol |
IUPAC名 |
2,2,8-trimethyl-5-methylidenenon-3-yne |
InChI |
InChI=1S/C13H22/c1-11(2)7-8-12(3)9-10-13(4,5)6/h11H,3,7-8H2,1-2,4-6H3 |
InChIキー |
JRWIBYRPUVCTGD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(=C)C#CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















